(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxy group attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione typically involves the condensation of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Ringer’s lactate solution: Contains similar lactate groups but is used for different applications.
Fluorine compounds: Share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H15BrN2O4 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-15-9-12(8-14-17(22)21-18(23)20-14)7-13(19)16(15)25-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,21,22,23)/b14-8+ |
InChI Key |
SFPHIXORCJLMFT-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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